molecular formula C24H33N3O3S B11303927 4-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one

4-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B11303927
M. Wt: 443.6 g/mol
InChI Key: ZNMSTXYLBXDLDR-UHFFFAOYSA-N
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Description

4-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a sulfonyl group, and a tetrahydrophthalazinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the azepane ring: This step involves the cyclization of a suitable precursor to form the azepane ring.

    Introduction of the sulfonyl group: The sulfonyl group is introduced through a sulfonation reaction using reagents such as sulfonyl chlorides.

    Formation of the tetrahydrophthalazinone core: This step involves the cyclization of an appropriate precursor to form the tetrahydrophthalazinone core.

    Coupling of the azepane and tetrahydrophthalazinone units: The final step involves coupling the azepane and tetrahydrophthalazinone units through a series of reactions, including nucleophilic substitution and condensation reactions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

    Condensation: Condensation reactions can be used to form larger molecules by combining the compound with other reactants.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

4-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H33N3O3S

Molecular Weight

443.6 g/mol

IUPAC Name

4-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1-one

InChI

InChI=1S/C24H33N3O3S/c1-3-18-13-14-19(17-22(18)31(29,30)26-15-9-5-6-10-16-26)23-20-11-7-8-12-21(20)24(28)27(4-2)25-23/h13-14,17H,3-12,15-16H2,1-2H3

InChI Key

ZNMSTXYLBXDLDR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC)S(=O)(=O)N4CCCCCC4

Origin of Product

United States

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